molecular formula C13H16N4 B8160946 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine

4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine

Cat. No.: B8160946
M. Wt: 228.29 g/mol
InChI Key: BKBQRHCJGFONSJ-UHFFFAOYSA-N
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Description

4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a cyclopropylmethyl-pyrazole moiety at the para position of the aromatic ring. The cyclopropylmethyl group introduces steric and electronic effects that may influence solubility, stability, and reactivity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

4-[1-(cyclopropylmethyl)pyrazol-4-yl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-12-4-3-10(5-13(12)15)11-6-16-17(8-11)7-9-1-2-9/h3-6,8-9H,1-2,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBQRHCJGFONSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with cyclopropylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the benzene-1,2-diamine moiety: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a suitable benzene-1,2-diamine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzene ring or the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the benzene ring.

Scientific Research Applications

4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

4-(tert-Butyl)benzene-1,2-diamine ()

  • Structure : The tert-butyl group at the para position is a bulky, electron-donating substituent.
  • Impact: High steric hindrance may reduce reactivity at the amino groups but enhance thermal stability. The tert-butyl group’s hydrophobicity could limit solubility in polar solvents.
  • Applications : Likely used in polymer stabilization or as a ligand in catalysis.

4-Chloro-N1-cyclopropylbenzene-1,2-diamine ()

  • Structure : Chlorine (electron-withdrawing) and cyclopropyl (strain-inducing) groups modify electronic properties.
  • Impact : Chlorine increases electrophilicity at the aromatic ring, while the cyclopropyl group may enhance rigidity. This combination could favor interactions with biological targets.
  • Applications: Potential as a pharmacophore in drug discovery, particularly for kinase inhibitors.

Target Compound: 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine

  • Structure : The pyrazole ring fused with a cyclopropylmethyl group introduces conjugated π-electrons and moderate steric bulk.
  • Impact :
    • Electronic Effects : Pyrazole’s aromaticity and nitrogen atoms may enable hydrogen bonding or metal coordination.
    • Steric Effects : Cyclopropylmethyl provides a balance between rigidity and flexibility compared to tert-butyl or simple alkyl chains.
    • Solubility : Likely intermediate between hydrophobic tert-butyl derivatives and polar chloro-substituted analogs.
  • Applications : Versatile intermediate for synthesizing heterocyclic compounds or metal-organic frameworks (MOFs).

Comparative Data Table

Compound Name Substituent(s) Key Properties Potential Applications
4-(tert-Butyl)benzene-1,2-diamine tert-Butyl (para) High steric hindrance, hydrophobic Polymer stabilizers, catalysts
4-Chloro-N1-cyclopropylbenzene-1,2-diamine Cl (para), cyclopropyl (N1) Electrophilic, rigid Kinase inhibitors, agrochemicals
This compound Cyclopropylmethyl-pyrazole (para) Moderate steric bulk, π-conjugation MOFs, pharmaceutical intermediates

Theoretical and Computational Insights

For example:

  • Electrostatic Potential: The pyrazole ring may create localized electron-rich regions, enhancing interactions with electrophilic species.
  • Bond Order Analysis : Conjugation between the pyrazole and benzene rings could delocalize electron density, affecting reactivity.

Crystallographic tools like SHELX () might elucidate its solid-state structure, revealing packing efficiency or hydrogen-bonding networks.

Biological Activity

4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine is a novel organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes a pyrazole ring and a cyclopropylmethyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties and potential applications in medicine.

  • IUPAC Name : 4-[1-(cyclopropylmethyl)pyrazol-4-yl]benzene-1,2-diamine
  • Molecular Formula : C13H16N4
  • Molecular Weight : 232.30 g/mol
  • Structure : The compound consists of a benzene ring substituted with a pyrazole moiety and a cyclopropylmethyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as E. coli and S. aureus . The presence of the cyclopropylmethyl group in the structure may enhance the antimicrobial efficacy of this compound.

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects. Compounds derived from this framework have shown promising results in reducing inflammation markers such as TNF-α and IL-6 . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . This activity can be attributed to their ability to interfere with critical signaling pathways involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives exhibiting anti-inflammatory activity comparable to dexamethasone .
Burguete et al. (2015)Reported antimicrobial activity against E. coli and S. aureus, emphasizing the importance of structural modifications .
Chovatia et al. (2015)Investigated anti-tubercular properties, with some derivatives showing significant inhibition against Mycobacterium tuberculosis .

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